molecular formula C21H43NO10 B1448220 N-Boc-PEG8-alcohol CAS No. 1345337-22-5

N-Boc-PEG8-alcohol

Cat. No.: B1448220
CAS No.: 1345337-22-5
M. Wt: 469.6 g/mol
InChI Key: WHRVSFPIFWXKQZ-UHFFFAOYSA-N
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Description

N-Boc-PEG8-alcohol: is a polyethylene glycol (PEG) derivative containing a hydroxyl group and a tert-butoxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media, while the hydroxyl group allows for further derivatization or replacement with other reactive functional groups. The Boc group can be deprotected under mild acidic conditions to form the free amine .

Mechanism of Action

Target of Action

N-Boc-PEG8-alcohol is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation .

Mode of Action

this compound, as a part of a PROTAC molecule, connects two essential ligands: one for the E3 ubiquitin ligase and the other for the target protein . This enables the PROTAC to bring the target protein and the E3 ligase into close proximity, facilitating the transfer of ubiquitin to the target protein . The ubiquitinated target protein is then recognized by the proteasome, a complex that degrades proteins, leading to the target protein’s degradation .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound, as part of a PROTAC, is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By manipulating this system, PROTACs can selectively degrade target proteins .

Pharmacokinetics

Its hydrophilic polyethylene glycol (peg) spacer is known to increase solubility in aqueous media , which could potentially enhance its bioavailability. The Boc-protected amino group can be deprotected under mild acidic conditions to form a free amine , which may also influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of this compound, as part of a PROTAC, is the degradation of the target protein . This can lead to a decrease in the function of the target protein, which can have various effects at the molecular and cellular levels depending on the specific role of the target protein .

Action Environment

The action of this compound, as part of a PROTAC, can be influenced by various environmental factors. For instance, the pH of the environment can affect the deprotection of the Boc group . Additionally, factors that affect the ubiquitin-proteasome system, such as temperature and the presence of other proteins, can also influence the action of the PROTAC .

Biochemical Analysis

Biochemical Properties

N-Boc-PEG8-alcohol plays a significant role in biochemical reactions, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to their ubiquitination and subsequent degradation by the proteasome . The polyethylene glycol spacer in this compound increases solubility and reduces steric hindrance, facilitating interactions with enzymes and proteins. The hydroxyl group can be modified to introduce various functional groups, enabling the compound to interact with a wide range of biomolecules, including enzymes, proteins, and other cellular components .

Cellular Effects

This compound influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, its role in PROTAC synthesis allows for the targeted degradation of specific proteins, which can alter cell function and behavior. For example, the degradation of oncogenic proteins can inhibit cancer cell proliferation and induce apoptosis. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into PROTACs, which mediate the targeted degradation of proteins. The compound’s polyethylene glycol spacer enhances solubility and reduces steric hindrance, allowing for efficient binding to target proteins and E3 ubiquitin ligases. The hydroxyl group can be modified to introduce various functional groups, enabling the compound to interact with a wide range of biomolecules. Upon binding, the PROTAC recruits the target protein to the E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation by the proteasome .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but its tert-butoxycarbonyl group can be deprotected under mild acidic conditions to form the free amine. Long-term studies have shown that this compound can maintain its activity and function over extended periods, although its effects on cellular function may vary depending on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively modulate cellular processes without causing significant toxicity. At high doses, this compound may exhibit toxic or adverse effects, such as cellular stress or apoptosis. Threshold effects have been observed in studies, indicating that there is a critical concentration above which the compound’s effects become pronounced .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound’s hydroxyl group can be modified to introduce various functional groups, enabling it to participate in diverse biochemical reactions. Additionally, this compound can influence the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The polyethylene glycol spacer enhances solubility and reduces steric hindrance, facilitating its movement within the cellular environment. The compound’s localization and accumulation can be influenced by its interactions with specific transporters and binding proteins, which can affect its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound’s polyethylene glycol spacer and hydroxyl group enable it to interact with various cellular compartments and organelles. Targeting signals and post-translational modifications can direct this compound to specific subcellular locations, where it can exert its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Primary alcohols, amines.

    Substitution Products: Halides, esters.

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H43NO10/c1-21(2,3)32-20(24)22-4-6-25-8-10-27-12-14-29-16-18-31-19-17-30-15-13-28-11-9-26-7-5-23/h23H,4-19H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRVSFPIFWXKQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H43NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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